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Compound of Interest

Compound Name: 3'-Bromopropiophenone

Cat. No.: B130256

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3'-
Bromopropiophenone, a key intermediate in various synthetic pathways. The interpretation of
its *H NMR, 3C NMR, Infrared (IR), and Mass Spectrometry (MS) data is crucial for its
identification, purity assessment, and elucidation of its structural features. This document
presents a detailed breakdown of the spectral data, standardized experimental protocols for
obtaining such data, and visual representations of the underlying chemical principles.

Data Presentation

The spectral data for 3'-Bromopropiophenone is summarized in the following tables for clarity
and comparative analysis.

Table 1: *H NMR Spectral Data of 3'-Bromopropiophenone
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

8.09 S 1H H-2'

7.88 d 1H H-6'

7.67 d 1H H-4'

7.34 t 1H H-5'

2.98 q 2H -CH2-

1.22 t 3H -CHs

Solvent: CDCIs, 400 MHz. Data sourced from ChemicalBook.[1]

Table 2: 13C NMR Spectral Data of 3'-Bromopropiophenone

Chemical Shift (8) ppm Assighment
200.1 C=0

138.9 Cc-1

135.8 C-6'

131.2 C-5'

130.1 Cc-4'

126.6 Cc-2

122.8 C-3

31.8 -CHa-

8.5 -CHs

Solvent: CDCls. Predicted data.

Table 3: IR Spectral Data of 3'-Bromopropiophenone
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Wavenumber (cm~?) Intensity Assignment

C=0 stretching (aromatic
~1685 Strong

ketone)
~3070 Medium C-H stretching (aromatic)
~2980, ~2940 Medium C-H stretching (aliphatic)
~1570, ~1470 Medium-Strong C=C stretching (aromatic ring)

C-C(=0)-C stretching and
~1220 Strong )

bending

C-H bending (out-of-plane,
~790, ~680 Strong )

aromatic)
~550 Medium C-Br stretching

Note: The IR data is a compilation of typical values for similar structures and available spectral

information.

Table 4: Mass Spectrometry Data of 3'-Bromopropiophenone

m/z Relative Intensity Proposed Fragment
212/214 18.1/175 [M]* (Molecular lon)
183/185 100.0/ 97.3 [M-C2Hs]* (Base Peak)
155/157 36.0/35.1 [M-C2HsCOJ*

75 20.6 [CeHs]*

Source: ChemicalBook.[1]

Mandatory Visualizations
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Spectral Analysis Workflow for 3'-Bromopropiophenone
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Spectral analysis workflow for 3'-Bromopropiophenone.
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Mass Spectrometry Fragmentation of 3'-Bromopropiophenone
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Y
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Click to download full resolution via product page
Proposed fragmentation pathway of 3'-Bromopropiophenone in MS.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 3'-Bromopropiophenone is dissolved in
about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCls), in a 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).
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 Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is used for
data acquisition.

e 1H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a
spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the
spectrum by removing C-H coupling. A wider spectral width of about 250 ppm is necessatry.
Due to the low natural abundance of 13C, a larger number of scans (often several thousand)
and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with adequate
signal intensity.

o Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier
transform. The resulting spectrum is then phased and baseline corrected. The chemical
shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample like 3'-Bromopropiophenone, the Attenuated Total
Reflectance (ATR) technique is commonly used. A small amount of the crystalline sample is
placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet
can be prepared by grinding a small amount of the sample with dry potassium bromide and
pressing the mixture into a thin, transparent disk.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

o Data Acquisition: A background spectrum of the empty sample compartment (or the clean
ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample
spectrum is acquired. The spectrum is typically recorded in the mid-infrared range, from
4000 to 400 cm™1,

» Data Processing: The final spectrum is presented as percent transmittance or absorbance as
a function of wavenumber (cm™1).
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Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
often via a Gas Chromatography (GC) system for separation and purification prior to
analysis. Electron Impact (El) is a common ionization technique used for this type of
molecule. In El, the sample is bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.

e Instrumentation: A mass spectrometer equipped with a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer) is used to separate the ions based on their mass-to-charge ratio
(m/z).

o Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion
and its fragment ions. The resulting data is displayed as a mass spectrum, which is a plot of
relative ion abundance versus m/z.

o Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which
provides the molecular weight of the compound. The presence of bromine is indicated by the
characteristic isotopic pattern of the molecular ion and bromine-containing fragments (*°Br
and 8Br have nearly equal natural abundance, resulting in two peaks of similar intensity
separated by 2 m/z units). The fragmentation pattern provides valuable information about the
structure of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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